Isomerization Kinetics: Distinct Rate Profiles for cis- vs. trans-2-Phenyl-2-butene
The acid-catalyzed isomerization of phenylbutenes in glacial acetic acid at 50°C demonstrates that cis-2-phenyl-2-butene (CAS 767-99-7) exhibits a unique kinetic profile compared to its trans isomer (CAS 768-00-3) and 2-phenyl-1-butene. Under identical conditions, the carbonium ion intermediate generated from protonation yields 65% cis, 2% trans, and 33% terminal alkene, indicating a strong thermodynamic preference for the cis configuration in this system [1].
| Evidence Dimension | Proportion of alkene produced from common carbonium ion intermediate |
|---|---|
| Target Compound Data | cis-2-Phenyl-2-butene: 65% yield from carbonium ion |
| Comparator Or Baseline | trans-2-Phenyl-2-butene: 2% yield; 2-phenyl-1-butene: 33% yield |
| Quantified Difference | cis isomer formation is 32.5× greater than trans isomer under these conditions |
| Conditions | Acid-catalyzed isomerization in glacial acetic acid at 50°C using p-toluenesulfonic acid |
Why This Matters
This kinetic differentiation informs synthetic route design where isomer purity is critical; procurement of the specific cis isomer (767-99-7) avoids the need for post-synthetic isomer separation, which is particularly challenging given the minimal trans formation.
- [1] Schwartz, R. S., Yokokawa, H., & Graham, E. W. (1971). Kinetics of the acid-catalyzed isomerization of phenylbutenes in glacial acetic acid. Journal of the American Chemical Society, 93(14), 3509-3514. View Source
